Ethyl 3-oxo-2,3-diphenyl-propanoate
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Overview
Description
Ethyl 3-oxo-2,3-diphenyl-propanoate is an organic compound belonging to the class of esters It is characterized by the presence of a keto group (3-oxo) and two phenyl groups attached to the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2,3-diphenyl-propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation mechanism, forming the desired ester .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-oxo-2,3-diphenyl-propanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl 3-hydroxy-2,3-diphenyl-propanoate.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 3-oxo-2,3-diphenyl-propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-diphenyl-propanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Similar structure but with only one phenyl group.
Ethyl 3-oxo-3-(2-thienyl)propanoate: Contains a thiophene ring instead of a phenyl group.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains a pyrazine ring instead of a phenyl group.
Uniqueness: Ethyl 3-oxo-2,3-diphenyl-propanoate is unique due to the presence of two phenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and provide distinct chemical properties compared to similar compounds.
Properties
CAS No. |
58929-02-5 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 3-oxo-2,3-diphenylpropanoate |
InChI |
InChI=1S/C17H16O3/c1-2-20-17(19)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
GMBJPUOXLMBZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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